molecular formula C19H18F2N2O2 B2699485 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-27-6

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2699485
CAS No.: 954608-27-6
M. Wt: 344.362
InChI Key: ICLNJLSYRMFTOT-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a high-purity small molecule belonging to the class of tetrahydroquinoline derivatives. This compound is designed for research applications and is offered specifically for use in early-stage drug discovery and pharmacological studies. Tetrahydroquinoline derivatives are a subject of significant interest in medicinal chemistry, with documented research potential in various therapeutic areas. Structurally related compounds are frequently investigated for disorders of the central nervous system, including neurodegenerative diseases . Furthermore, analogs within this chemical family have been explored for their immunomodulatory properties and in antineoplastic research . Researchers utilize this benzamide compound as a key chemical scaffold in hit-to-lead optimization campaigns, particularly for screening against targets implicated in these diseases. The molecular structure integrates a 2,4-difluorobenzamide group linked to a 1-propyl-substituted tetrahydroquinolin-2-one core. This specific substitution pattern is critical for its biomolecular interactions and physicochemical properties. The compound is typically supplied as a solid and requires storage under appropriate cold-chain conditions to ensure long-term stability. Please be advised: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-2-9-23-17-7-5-14(10-12(17)3-8-18(23)24)22-19(25)15-6-4-13(20)11-16(15)21/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLNJLSYRMFTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.

    Introduction of the propyl group: The propyl group can be introduced via alkylation using a suitable alkyl halide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the quinoline derivative and the fluorinated benzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated primarily for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. The introduction of difluorophenyl linkers has been shown to enhance the efficacy of these inhibitors by improving binding affinity to the target enzyme.

Case Study: PARP Inhibition

A recent study identified a series of 2,4-difluorophenyl-linker analogs derived from olaparib, a well-known PARP inhibitor. The modifications included the incorporation of the difluoro group at positions 2 and 4 on the phenyl ring. Molecular docking studies indicated that these modifications resulted in stronger interactions with key residues in the PARP1 active site, enhancing biological activity compared to existing inhibitors .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of fluorine atoms at specific positions on the aromatic ring has been correlated with increased lipophilicity and improved binding interactions with biological targets.

Table: Summary of SAR Findings

ModificationEffect on ActivityReference
2-Fluoro SubstitutionIncreased binding affinity
4-Fluoro SubstitutionEnhanced selectivity for PARP1
Hydroxyl GroupImproved solubility

Potential in Neurological Disorders

Beyond oncology, there is emerging interest in the application of 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in treating neurological disorders. Preliminary research suggests that similar compounds can modulate neuroinflammation and may have neuroprotective effects.

Case Study: Neuroprotection

In models of neurodegenerative diseases, compounds structurally related to this compound have shown promise in reducing markers of inflammation and apoptosis in neuronal cells. This suggests a potential therapeutic role in conditions such as Alzheimer's disease and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The target compound’s 2,4-difluoro substitution distinguishes it from close analogs. For example:

  • 3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212): Features a 3-chloro substituent instead of 2,4-difluoro (). Fluorine’s electron-withdrawing effects could improve metabolic stability and hydrogen-bonding interactions .
  • N-(2,3-Dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide (): Contains 3,4-difluoro and additional iodophenyl groups. The iodine atom introduces steric bulk and polarizability, which might influence target selectivity or off-target interactions.

Modifications to the Tetrahydroquinolinone Scaffold

  • N-(2-(Dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine (): Replaces the benzamide with a pyrazolylquinoline system and introduces a dimethylaminoethyl group.
  • F740-0212 (): Shares the same tetrahydroquinolinone-propyl scaffold as the target compound, underscoring the pharmacophoric importance of this core in screening libraries.

Physicochemical and Pharmacological Implications

Compound Key Substituents Hypothesized Properties
Target Compound 2,4-difluoro, 1-propyl Balanced lipophilicity, metabolic stability
F740-0212 () 3-chloro, 1-propyl Higher lipophilicity, reduced solubility
N-(2,3-Dihydroxy-propyloxy)-... () 3,4-difluoro, iodophenyl, dihydroxy Enhanced polarity, potential for targeted delivery

Fluorine’s electronegativity in the target compound may favor interactions with serine or tyrosine residues in enzymatic targets, while chlorine in F740-0212 could promote hydrophobic binding pockets. The propyl group in both compounds may stabilize hydrophobic interactions in target proteins .

Research Context and Methodological Considerations

  • Structural Analysis: Programs like SHELX () are widely used for crystallographic refinement of similar small molecules, enabling precise determination of bond lengths and angles.
  • Screening Applications : F740-0212 () is formatted for high-throughput screening (e.g., 96-well plates), suggesting the target compound’s analogs are evaluated in early drug discovery for hit identification .

Biological Activity

2,4-Difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F2N2O2. The structure includes a benzamide moiety and a tetrahydroquinoline derivative with difluorophenyl substitutions. This structural configuration may contribute to its biological activities.

Biological Activity Overview

The compound has been studied for various biological activities, including:

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Signaling Pathways : The compound may inhibit important pathways such as the PI3K/AKT/mTOR pathway which is crucial in cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Mediators : Similar compounds have been shown to modulate the production of pro-inflammatory cytokines and other mediators involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyCompoundFindings
6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanoneExhibited potent anti-inflammatory activity with low gastrointestinal toxicity.
Various tetrahydroquinoline derivativesDemonstrated significant cytotoxicity against glioma cells through multiple mechanisms including activation of necroptosis.
Abietane-Type Diterpenoid AmidesShowed potent activity against Leishmania donovani and Trypanosoma cruzi with low cytotoxicity.

Q & A

Q. Q1: What are the key considerations for designing a multi-step synthesis route for 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

A:

  • Stepwise Functionalization : Begin with the tetrahydroquinoline core (2-oxo-1-propyl derivative) and introduce the benzamide group via amide coupling. Fluorination at the 2,4-positions of the benzene ring requires careful electrophilic substitution or directed ortho-metalation strategies.
  • Reaction Conditions : Optimize temperature (e.g., 0–25°C for fluorination) and solvent polarity (e.g., DMF for amide bond formation) to minimize side reactions .
  • Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates, ensuring >95% purity before proceeding to subsequent steps .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

A:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm fluorine substitution patterns (¹⁹F NMR) and amide linkage (¹H NMR, δ ~8.0 ppm for NH) .
    • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~360–380 Da) and isotopic patterns .
    • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., fluorination, propyl chain length) influence the compound’s binding affinity to biological targets?

A:

  • Fluorine Effects : The 2,4-difluoro substitution enhances electronegativity and metabolic stability, potentially increasing binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) .
  • Propyl Chain Impact : Comparative studies on analogs (e.g., ethyl vs. propyl) suggest longer alkyl chains improve lipophilicity (logP ~3.5–4.0), affecting membrane permeability and target engagement .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) and measure inhibitory constants (IC₅₀) via enzyme assays .

Q. Q4: What experimental strategies resolve contradictions in reported bioactivity data across similar tetrahydroquinoline derivatives?

A:

  • Source Validation : Cross-check compound purity (e.g., via HPLC-MS) and biological assay conditions (e.g., cell line variability, serum concentration) .
  • Structure-Activity Relationship (SAR) Tables : Compare substituent effects systematically:
SubstituentTarget IC₅₀ (nM)Solubility (µg/mL)Notes
2,4-F₂120 ± 1512.5High metabolic stability
3-Cl450 ± 508.2Reduced selectivity
Propyl vs. EthylΔlogP = +0.7Improved BBB penetration
  • Statistical Analysis : Apply ANOVA to assess significance of structural variations .

Q. Q5: How can researchers optimize crystallization conditions for X-ray studies of this compound?

A:

  • Solvent Screening : Test polar (ethanol/water) vs. non-polar (hexane/ethyl acetate) systems for slow evaporation.
  • Temperature Gradients : Use a thermal cycler to vary temperatures (4°C to 40°C) for nucleation control.
  • Co-crystallization : Add target proteins (e.g., PYL2 receptors) to stabilize ligand conformations, as seen in ABA-mimicking ligand complexes .

Methodological Challenges

Q. Q6: What are the best practices for assessing in vivo pharmacokinetics of this compound?

A:

  • ADME Profiling :
    • Absorption : Measure Caco-2 permeability (Papp >1×10⁻⁶ cm/s).
    • Metabolism : Use liver microsomes to identify CYP450-mediated degradation pathways.
    • Excretion : Track urinary/fecal elimination via radiolabeled isotopes (³H or ¹⁴C) .
  • Pharmacokinetic Modeling : Fit data to non-compartmental models (e.g., WinNonlin) to estimate t½ and AUC .

Q. Q7: How can computational methods guide the optimization of this compound’s selectivity?

A:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., RMSD <2 Å for stable binding).
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets .
  • Off-Target Screening : Use SwissTargetPrediction or ChEMBL databases to identify potential cross-reactivities .

Data Reproducibility

Q. Q8: What protocols ensure reproducibility in biological assays involving this compound?

A:

  • Standardized Assay Buffers : Use HEPES (pH 7.4) with 0.01% BSA to minimize variability.
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and DMSO-only controls.
  • Blinded Replicates : Perform triplicate measurements across independent labs to validate IC₅₀ values .

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